Heptadecadienyl furan
Description
Significance of Furan (B31954) Derivatives in Chemical Biology and Natural Product Chemistry
Furan derivatives represent a significant class of heterocyclic organic compounds that have garnered considerable attention in the fields of chemical biology and natural product chemistry. ontosight.airesearchgate.net The furan nucleus, a five-membered aromatic ring containing one oxygen atom, is a core structural motif in a multitude of biologically active materials. researchgate.netutripoli.edu.ly The versatility of the furan ring allows for a wide range of substitutions, leading to a diverse array of compounds with various chemical properties and biological activities. utripoli.edu.lyijabbr.com
In the realm of medicinal chemistry, furan derivatives are recognized for their therapeutic potential and are found in several commercially available drugs. utripoli.edu.lycardiff.ac.uk Researchers have extensively explored these compounds for a wide spectrum of pharmacological effects, including antimicrobial (antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, and anticancer activities. ontosight.aiutripoli.edu.lyijabbr.com The inclusion of the furan nucleus is a key strategy in the design of new therapeutic agents. researchgate.net The biological activity of furan-containing compounds can be significantly altered by slight modifications to their substitution patterns, making them a fascinating subject for structure-activity relationship (SAR) studies. utripoli.edu.ly
Furan-containing natural products are not only of interest for their medicinal applications but also for their roles in various biological and industrial processes. nih.govpnas.org For instance, some furan fatty acids are believed to act as scavengers of reactive oxygen species, protecting cell membranes from oxidative damage. nih.govpnas.org This antioxidant property is a key area of investigation. nih.gov Furthermore, furans serve as important intermediates in organic synthesis, enabling the creation of complex molecules for materials science and other industrial applications. scbt.com
Overview of Research Trajectories for Complex Natural Lipidic Furans
Complex natural lipidic furans, a specific subgroup of furan derivatives, are characterized by a furan ring attached to a long-chain lipidic tail. These compounds are found in various natural sources, including plants, marine organisms, and microorganisms. nih.govnih.gov A notable example of a complex natural lipidic furan is heptadecadienyl furan.
Research into these molecules has followed several key trajectories:
Isolation and Structural Elucidation: A primary focus has been the isolation of these compounds from natural sources and the determination of their precise chemical structures. ucr.edu For example, 2-(8Z,11Z)-heptadecadienyl-furan has been identified as a major compound in the leaves of several avocado cultivars. jabonline.innih.gov Advanced analytical techniques are crucial for identifying the exact stereochemistry of the double bonds within the lipid chain, which is vital for understanding the compound's properties. ontosight.ai
Biosynthesis: Understanding the biosynthetic pathways of lipidic furans is an active area of research. nih.govnih.gov Studies have begun to unravel the enzymatic processes involved in the formation of the furan ring and the incorporation of the lipid side chain. nih.govosti.gov For instance, research on furan fatty acid biosynthesis in bacteria has identified key enzymes and intermediates, including the role of molecular oxygen in forming the furan ring. nih.gov
Biological Activity: A significant portion of research is dedicated to investigating the biological activities of these compounds. ucr.edugoogle.com For example, various avocadofurans, including this compound, have been studied for their insecticidal properties. ucr.edugoogle.com The furan moiety itself is often considered crucial for the biological activity of these molecules. ucr.edu
Synthesis: The total synthesis of complex natural lipidic furans is another important research direction. Successful synthesis not only confirms the proposed structure but also provides a means to produce these compounds in larger quantities for further biological evaluation. google.com
The study of complex natural lipidic furans like this compound is a multifaceted field that intersects chemistry, biology, and biochemistry, with ongoing efforts to discover new compounds, understand their natural roles, and explore their potential applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
148675-93-8 |
|---|---|
Molecular Formula |
C21H34O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-[(8Z,11Z)-heptadeca-8,11-dienyl]furan |
InChI |
InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22-21/h6-7,9-10,17,19-20H,2-5,8,11-16,18H2,1H3/b7-6-,10-9- |
InChI Key |
WRLSFCPGUMEHJM-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC1=CC=CO1 |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC1=CC=CO1 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC1=CC=CO1 |
Synonyms |
HEPTADECADIENYL FURAN |
Origin of Product |
United States |
Natural Occurrence and Elucidation of Biogenic Sources
Identification and Distribution in Plant Species
Heptadecadienyl furan (B31954), specifically the isomer 2-(8Z,11Z-heptadecadienyl)furan, is a recognized constituent of several plants, most notably the avocado. jabonline.in It belongs to a class of compounds known as avocadofurans, which are characterized by a furan ring attached to a long, unsaturated aliphatic chain.
Heptadecadienyl furan has been identified as a component of Persea americana (avocado). researchgate.netucr.edu It is found in the idioblast oil cells of the fruit and has also been detected in the leaves and seeds. researchgate.netgoogle.com In mature leaves of seven avocado cultivars, 2-(8Z,11Z)-8,11-heptadecadienyl-furan was found to be one of the major compounds. jabonline.injabonline.in An ethanolic extract of Hass avocado seeds was found to contain 5.49% of 2-(8Z,11Z-heptadecadienyl) furan and 33.53% of the 2-(8Z,11E-heptadecadienyl) furan isomer. google.com These compounds, collectively known as avocadofurans, are also found in other Persea species. researchgate.netucr.edu
Table 1: Distribution of this compound in Persea americana
| Plant Part | Specific Isomer(s) Identified | Reference |
|---|---|---|
| Idioblast Oil Cells | 2-(8Z,11Z-heptadecadienyl)furan | researchgate.net |
| Mature Leaves | 2-(8Z,11Z)-8,11-heptadecadienyl-furan | jabonline.injabonline.in |
The compound 2-((Z,Z)-6,9-heptadecadienyl)furan has been found in significant quantities in the seeds of Trichilia martiana, a plant belonging to the Meliaceae family. barnesandnoble.com
This compound has been identified as a constituent of the essential oil of nutmeg (Myristica fragrans). nih.govresearchgate.netvulcanchem.com A semiquantitative analysis by gas chromatography-mass spectrometry (GC-MS) of nutmeg essential oil revealed the presence of this compound among 18 putative compounds. nih.govresearchgate.net While it is not one of the most abundant compounds, its presence contributes to the complex chemical profile of nutmeg essential oil. nih.gov
Isolation and Purification Methodologies from Complex Biological Matrices
The isolation of this compound from its natural sources involves a multi-step process designed to separate it from a complex mixture of other phytochemicals.
Bioassay-guided fractionation is a common strategy used to isolate bioactive compounds, including this compound. researchgate.netucr.edu This method involves a stepwise separation of an extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated. mdpi.comresearchgate.net For instance, insecticidal compounds, including 2-(8Z,11Z-heptadecadienyl)furan, were identified from avocado idioblast cell oil through bioassay-driven fractionation. researchgate.netucr.edu
Chromatographic techniques are essential for the purification of this compound. researchgate.net Flash chromatography is often used as an initial purification step to separate the crude extract into fractions based on polarity. biotage.com This technique was employed in the fractionation of avocado idioblast cell oil. researchgate.netucr.edugoogle.com
Following initial separation, High-Performance Liquid Chromatography (HPLC) is frequently used for the final purification of this compound. ucr.edu For example, after initial purification of an avocado extract by passing it through a silica (B1680970) gel plug, HPLC was used to obtain pure 2-(8Z,11Z-heptadecadienyl)furan. ucr.edu HPLC offers high resolution, allowing for the separation of closely related compounds.
Advanced Structural Characterization and Spectroscopic Analysis
Elucidation of Planar Structure and Stereochemistry
The determination of the molecule's flat structure and the spatial arrangement of its atoms is achieved through the combined application of nuclear magnetic resonance, mass spectrometry, and infrared/ultraviolet-visible spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of heptadecadienyl furan (B31954). Analysis of both one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the precise assignment of protons and carbons within the molecule.
¹H NMR spectra show characteristic signals for the protons on the furan ring, typically appearing as multiplets around δ 6.12, 6.18, and a doublet near δ 6.34 ppm. ucr.edu More specific assignments for 2-alkylfurans place these proton signals at approximately 6.00, 6.29, and 7.29 ppm. ucr.edu The protons of the dienyl side chain (–CH=CH–) produce complex multiplets in the region of δ 5.2-5.5 ppm. ucr.edu Protons adjacent to the double bonds and the furan ring, such as the methylene (B1212753) groups, appear at distinct chemical shifts, including a triplet at δ 2.76 ppm and a quartet at δ 2.03 ppm, which are crucial for confirming the position of the double bonds. ucr.edu
¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. For 2-substituted avocadofurans, characteristic signals for the furan ring carbons appear at approximately δ 104, 110, 140, and 156 ppm. ucr.edu The carbons of the double bonds in the side chain are also readily identified in the olefinic region of the spectrum.
While one-dimensional spectra provide foundational data, multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment. researchgate.net COSY spectra establish proton-proton couplings, tracing the connectivity through the long alkyl chain, while HSQC correlates each proton with its directly attached carbon. HMBC reveals longer-range couplings between protons and carbons, confirming how the heptadecadienyl chain is attached to the furan ring at the C-2 position. researchgate.net
Table 1: Characteristic NMR Spectroscopic Data for 2-Substituted Avocadofurans Data based on typical values reported for this class of compounds.
| Nucleus | Type of Signal | Chemical Shift (δ) Range (ppm) | Inferred Structural Unit |
|---|---|---|---|
| ¹H | Multiplet | ~7.29 | H-5 of Furan Ring |
| ¹H | Multiplet | ~6.29 | H-4 of Furan Ring |
| ¹H | Multiplet | ~6.00 | H-3 of Furan Ring |
| ¹H | Multiplet | 5.2 - 5.5 | Olefinic Protons (-CH=CH-) |
| ¹H | Triplet | ~2.76 | Methylene between double bonds (=CH-CH₂ -CH=) |
| ¹³C | Singlet | ~156 | C-2 of Furan Ring |
| ¹³C | Singlet | ~140 | C-5 of Furan Ring |
| ¹³C | Singlet | ~110 | C-4 of Furan Ring |
Mass spectrometry (MS) is critical for determining the molecular weight and elemental formula of heptadecadienyl furan. google.com High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the elemental composition. google.com For this compound, the molecular formula is C₂₁H₃₄O. The calculated exact mass is 302.260965704 Da, a value that can be confirmed by HRMS analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the identification of this compound in complex mixtures, such as essential oils from avocado or nutmeg. nih.govresearchgate.net In Electron Ionization (EI) mode, the molecule undergoes characteristic fragmentation. The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 302. A prominent fragmentation pattern for 2-alkylfurans involves cleavage at the benzylic position, leading to a highly stable furfuryl cation or related fragments. For analogous furan compounds, a base peak at m/z 81 or 94 and a significant fragment at m/z 107 are indicative of the 2-substituted furan moiety. ucr.edu The presence of a series of ions separated by 14 mass units (CH₂) further confirms the long, unbranched nature of the alkyl side chain. ucr.edu
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₂₁H₃₄O | Confirmed by HRMS |
| Exact Mass | 302.260965704 Da | Provides elemental composition nih.gov |
| Nominal Mass | 302 Da | Corresponds to the molecular ion peak (m/z) in LRMS |
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. google.com The IR spectrum of this compound would display characteristic absorption bands for the furan ring, including C-O-C stretching and C=C stretching within the ring. Additional bands would confirm the presence of the alkene C=C bonds and the aliphatic C-H bonds of the long side chain.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is used to identify chromophores. The furan ring acts as a chromophore, and its substitution with the dienyl chain would result in characteristic UV absorption maxima. This technique helps to confirm the presence of the conjugated system within the molecule. researchgate.net
Integration of Spectroscopic Data for Comprehensive Structural Assignment
A definitive structural assignment of 2-(8Z,11Z-heptadecadienyl)furan is only possible through the careful integration of data from multiple spectroscopic sources. researchgate.net The process begins with HRMS, which establishes the precise elemental formula as C₂₁H₃₄O. nih.gov GC-MS fragmentation patterns then suggest the presence of a furan ring attached to a long hydrocarbon chain. ucr.edu
NMR spectroscopy provides the detailed map of the molecular structure. ¹H and ¹³C NMR spectra confirm the presence and substitution pattern of the furan ring and identify the olefinic and aliphatic carbons and protons of the side chain. ucr.edu The specific chemical shifts and coupling constants of the olefinic protons (δ 5.2-5.5) and the bis-allylic methylene protons (δ ~2.76 ppm) are crucial for establishing the Z,Z-stereochemistry and the 8,11-positions of the double bonds. ucr.edu Finally, 2D NMR experiments like COSY and HMBC provide the ultimate proof of connectivity, linking the furan ring to the C-1 position of the heptadecadienyl chain and confirming the sequence of all atoms along the backbone. researchgate.net IR spectroscopy provides corroborating evidence for the presence of the furan and alkene functional groups identified by NMR. google.com
Computational Approaches for Structural Validation and Conformation Analysis (e.g., Density Functional Theory calculations for Carbon-13 NMR chemical shifts)
Modern structural elucidation often employs computational methods to validate experimentally determined structures. Density Functional Theory (DFT) is a powerful tool used to predict molecular properties, including NMR chemical shifts. researchgate.net For a proposed structure like this compound, DFT calculations can generate a theoretical ¹³C NMR spectrum. researchgate.net This calculated spectrum is then compared with the experimental spectrum. A strong correlation between the predicted and measured chemical shifts provides a high degree of confidence in the assigned structure. This computational validation is particularly useful for complex natural products where multiple isomers are possible, helping to distinguish between them and confirm the final structural assignment.
Synthetic Methodologies and Analog Design
Total Synthesis Strategies for Heptadecadienyl Furan (B31954) and Stereoisomers
The total synthesis of 2-((8Z,11Z)-heptadeca-8,11-dien-1-yl)furan necessitates a convergent approach where the furan heterocycle and the C17 side chain are synthesized separately and then joined. Key challenges include the regioselective functionalization of the furan ring at the 2-position and the stereoselective construction of the (Z,Z)-diene moiety within the long alkyl chain.
A primary and effective strategy for attaching a side chain to the furan ring is through the alkylation of a 2-lithiofuran (B141411) intermediate. This organolithium species is readily generated by the deprotonation of furan at the C2 position, which is the most acidic site, using a strong base such as n-butyllithium (n-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C).
The resulting 2-lithiofuran is a potent nucleophile that can react with a suitable electrophile, such as a long-chain alkyl halide (e.g., 1-bromo-8,11-heptadecadiene), to form the desired carbon-carbon bond at the 2-position of the furan ring. A general scheme for this reaction is depicted below:
Lithiation: Furan is treated with n-BuLi in THF at -78 °C to form 2-lithiofuran.
Alkylation: The pre-formed C17 electrophile (e.g., (8Z,11Z)-1-bromoheptadec-8,11-diene) is added to the solution, and the reaction is allowed to warm, yielding the target molecule.
This approach is widely applicable for the synthesis of 2-substituted furans. However, side reactions such as lithium-halogen exchange can occur, particularly when using alkyl bromides with n-BuLi, potentially leading to impurities like 2-butylfuran (B1215726) reddit.com. Optimization of reaction conditions, such as temperature control and the choice of base or solvent, is crucial for maximizing the yield of the desired product reddit.com. Alternative coupling strategies, such as Suzuki or Stille cross-coupling reactions, can also be employed, where a 2-halofuran is coupled with an appropriate organoboron or organotin derivative of the C17 side chain.
Achieving the correct (Z,Z) stereochemistry for the double bonds at the C8 and C11 positions of the heptadecadienyl chain is a critical aspect of the total synthesis. The side chain is typically constructed separately before its attachment to the furan moiety, using stereoselective olefination methods.
Several modern synthetic methods are available for the stereocontrolled formation of conjugated and non-conjugated dienes nih.gov. Strategies relevant to constructing the (8Z,11Z)-diene system include:
Wittig Reaction: The use of stabilized or semi-stabilized ylides can provide Z-selectivity under specific conditions (e.g., salt-free). Sequential Wittig reactions can build the carbon skeleton with the desired geometry.
Alkyne Coupling and Reduction: A powerful strategy involves the coupling of smaller alkyne fragments (e.g., via Cadiot-Chodkiewicz or Glaser coupling) followed by a stereoselective partial reduction of the resulting diyne. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used to reduce alkynes to cis-alkenes, making it an ideal method for generating the required (Z,Z) configuration.
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer exquisite control over olefin geometry. For instance, palladium catalysis using specific phosphine (B1218219) ligands like Xantphos can achieve high Z-selectivity in dienylation reactions, providing a direct route to Z-dienes nih.gov. By carefully selecting the catalyst, ligands, and reaction partners, chemists can construct the diene with high stereochemical fidelity nih.govnih.gov.
The table below summarizes key synthetic strategies for the assembly of heptadecadienyl furan.
| Synthetic Step | Reaction Type | Key Reagents/Catalysts | Objective & Considerations |
|---|---|---|---|
| Furan Functionalization | Alkylation of Lithiated Furan | Furan, n-BuLi, (8Z,11Z)-1-bromoheptadec-8,11-diene | Forms the C-C bond at the 2-position of the furan. Requires low temperature to prevent side reactions. |
| Olefin Geometry Control | Partial Alkyne Reduction | Diyne precursor, H2, Lindlar's catalyst | Reduces a diyne to a (Z,Z)-diene with high stereoselectivity. |
| Olefin Geometry Control | Palladium-Catalyzed Dienylation | Vinyl halide, vinyl boronic acid, Pd catalyst (e.g., with Xantphos ligand) | Offers a modular and highly Z-selective method for diene construction nih.gov. |
Research into Anti-inflammatory Mechanisms of Furan Derivatives
Furan derivatives have demonstrated notable anti-inflammatory properties through a variety of mechanisms. These compounds can influence the production of inflammatory mediators, regulate the expression of pro-inflammatory genes, impact cellular signaling pathways, and exert antioxidant effects.
Modulation of Inflammatory Mediator Production
Research has shown that furan derivatives can effectively suppress the production of key inflammatory mediators. nih.govnih.gov Natural furan derivatives have been found to inhibit the production of superoxide anion (O₂⁻), nitric oxide (NO), and prostaglandin E2 (PGE2). nih.govnih.gov For instance, certain benzofuran derivatives, such as ailanthoidol, significantly inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cytotoxicity. nih.gov This inhibitory action on inflammatory mediators is a crucial aspect of the anti-inflammatory potential of these compounds.
Table 1: Modulation of Inflammatory Mediator Production by Furan Derivatives
| Furan Derivative Type | Mediator Inhibited | Key Findings | Reference |
|---|---|---|---|
| Natural Furan Derivatives | Superoxide Anion (O₂⁻) | Suppression of production contributes to anti-inflammatory effects. | nih.gov |
| Natural Furan Derivatives | Nitric Oxide (NO) | Inhibition of NO production is a key anti-inflammatory mechanism. | nih.govnih.gov |
| Benzofuran (Ailanthoidol) | Nitric Oxide (NO) | Significant inhibition of NO production in LPS-stimulated macrophages. | nih.gov |
| Natural Furan Derivatives | Prostaglandin E2 (PGE2) | Suppression of PGE2 production observed. | nih.govnih.gov |
| Benzofuran | Prostaglandin E2 (PGE2) | Appears to inhibit the production of PGE2. | nih.gov |
Regulation of Messenger RNA Expression of Pro-inflammatory Genes
Furan derivatives can exert their anti-inflammatory effects by regulating the expression of genes involved in the inflammatory response. nih.gov Studies on agarofurans, a type of furan derivative, have shown their ability to downregulate pro-inflammatory genes associated with the glucocorticoid receptor-ligand complex. nih.gov This regulation at the genetic level highlights a significant mechanism by which these compounds can control inflammation. The ability to modulate the messenger RNA (mRNA) expression of inflammatory mediators is a key aspect of their therapeutic potential. nih.gov
Impact on Cellular Signaling Pathways
The anti-inflammatory actions of furan derivatives are also mediated through their influence on crucial cellular signaling pathways. These compounds have been shown to modify pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways. nih.govresearchgate.nettandfonline.comnih.gov For example, some benzofuran derivatives can inhibit the phosphorylation of JNK, p38, and ERK, which are key components of the MAPK pathway. nih.gov Furthermore, certain furan derivatives can inhibit the induction of PPAR-γ, a transcription factor that regulates adipocyte marker genes, suggesting therapeutic applications against obesity-related metabolic and inflammatory diseases. nih.gov The modulation of these signaling pathways is a critical component of the regulatory effects of furan derivatives on cellular activities. nih.govresearchgate.nettandfonline.comnih.gov
Antioxidant Mechanisms
Many furan derivatives possess effective antioxidant activities, which contribute to their anti-inflammatory properties. nih.govresearchgate.nettandfonline.comnih.gov These compounds can act as hydroxyl and DPPH-free radical scavengers and can also reduce lipid peroxides. nih.gov The antioxidant activity of furan fatty acids is attributed to the electron transferability of the furan ring to peroxyl radicals or the addition of peroxyl radicals to the ring. nih.gov The presence of a furan ring in a compound's structure allows it to participate in electron transfer and hydrogen atom transfer mechanisms, enabling the effective neutralization of free radicals. researchgate.net
Research into Antimicrobial Mechanisms of Furan Derivatives
In addition to their anti-inflammatory effects, furan derivatives have been investigated for their antimicrobial properties. These compounds have shown the ability to selectively inhibit the growth of various microbes.
Selective Inhibition of Microbial Growth
The antimicrobial activity of natural furan compounds is often achieved through the selective inhibition of microbial growth. nih.govresearchgate.nettandfonline.comnih.gov For instance, furan fatty acids like 7,10-epoxyoctadeca-7,9-dienoic acid have demonstrated anti-staphylococcal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net Similarly, halogenated furanones isolated from marine red algae have been shown to inhibit swarming and biofilm formation in E. coli without affecting its growth. nih.gov This selective action against microbial processes highlights the potential of furan derivatives as antimicrobial agents. nih.govresearchgate.nettandfonline.comnih.gov
Table 2: Antimicrobial Activity of Furan Derivatives
| Furan Derivative | Target Microbe | Mechanism of Action | Reference |
|---|---|---|---|
| 7,10-epoxyoctadeca-7,9-dienoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Anti-staphylococcal activity | nih.govnih.govresearchgate.net |
| Halogenated furanones | E. coli | Inhibition of swarming and biofilm formation | nih.gov |
| Furan fatty acid | Trichophyton infection | Inhibitory activity | nih.gov |
An in-depth examination of the biological activities and molecular mechanisms of this compound reveals a compound of significant interest in various scientific fields. Research has particularly focused on its interactions with microbial systems, its potent effects as an insecticide, and its potential applications in cellular studies. This article delineates the findings from investigations into these biological activities and molecular pathways.
Ecological Roles and Chemical Communication
Contribution to Plant Defense Mechanisms against Herbivores
Plants employ a variety of chemical strategies to deter herbivores. These can range from producing toxins that are directly harmful to insects to manufacturing compounds that make plant tissues unpalatable or interfere with herbivore digestion. These defensive compounds can be present constitutively or induced in response to herbivore damage.
Currently, there is no scientific evidence to suggest that heptadecadienyl furan (B31954) plays a role in either direct or indirect plant defense against herbivores. Research has not yet identified this compound as a feeding deterrent, a toxin, or a growth inhibitor for any insect species. The chemical pathways that plants might use to produce heptadecadienyl furan in response to herbivory also remain unknown.
Involvement in Plant-Insect Chemical Ecology and Tritrophic Interactions
Plant-insect chemical ecology encompasses the study of how chemical signals mediate interactions between plants and insects. A key area of this field is the study of tritrophic interactions, which involve three trophic levels: the plant, the herbivore, and the natural enemy of the herbivore (such as a predator or parasitoid). In many documented cases, when a plant is attacked by an herbivore, it releases a specific blend of volatile organic compounds. These volatiles can act as a distress signal, attracting the natural enemies of the feeding herbivore, thereby serving as an indirect defense mechanism for the plant.
As of now, there are no published studies that implicate this compound in mediating such tritrophic interactions. It has not been identified as a component of any herbivore-induced volatile blend that attracts predators or parasitoids. The potential for this compound to act as a synomone (a chemical signal that benefits both the emitter and the receiver) in a tritrophic context has not been explored.
Assessment of Potential Allelopathic Functions
Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds into the environment. These allelochemicals can affect the germination, growth, and development of neighboring plants, playing a crucial role in plant-plant competition and the structuring of plant communities.
The potential allelopathic functions of this compound have not been investigated. There is no research to indicate whether this compound is exuded by the roots of any plant species or leached from its foliage, nor is there any data on its effects on the seed germination or seedling growth of other plants.
Advanced Analytical Methodologies for Research Applications
Quantitative and Qualitative Analysis in Complex Biological and Environmental Matrices
The analysis of Heptadecadienyl furan (B31954) in intricate matrices such as human plasma, edible oils, and environmental samples presents significant challenges due to the compound's potential for low abundance and the presence of interfering substances. nih.govresearchgate.net Methodologies for the analysis of furan fatty acids, the class of compounds to which Heptadecadienyl furan belongs, are well-established and can be adapted for its specific detection.
Gas chromatography-mass spectrometry (GC-MS) is a frequently employed technique for the analysis of furan fatty acids. nih.govresearchgate.net For GC-MS analysis, derivatization of the fatty acid is typically required to increase its volatility. Methylation is a common derivatization strategy, though care must be taken as acidic catalysts can potentially lead to the degradation of the furan ring. nih.gov Following derivatization, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for both qualitative identification and quantitative measurement.
Ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) offers a highly sensitive alternative for the analysis of furan fatty acids and is particularly advantageous for complex biological samples. nih.gov This technique exhibits superior detection sensitivity compared to GC-MS. nih.gov In UPLC-ESI-MS/MS, the sample is first separated by liquid chromatography, which is well-suited for a wider range of compounds, including those that are not easily volatilized. The separated components are then ionized using electrospray ionization and analyzed by a tandem mass spectrometer. This multi-stage mass analysis provides a high degree of selectivity and allows for the development of targeted quantification methods. To further enhance sensitivity, charge-reversal derivatization techniques can be employed, which have been shown to improve detection limits significantly. nih.gov
The selection of the appropriate analytical method depends on the specific research question, the nature of the sample matrix, and the required level of sensitivity and accuracy.
Interactive Data Table: Comparison of Analytical Techniques for Furan Fatty Acid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Sample Volatility Requirement | High (Derivatization often needed) | Low to High |
| Sensitivity | Good | Excellent (Higher than GC-MS) nih.gov |
| Selectivity | Good | Excellent (Enhanced by MS/MS) |
| Derivatization | Typically Required (e.g., Methylation) nih.gov | Can be used to enhance sensitivity (e.g., Charge-reversal) nih.gov |
| Common Matrices | Edible oils, Environmental Samples | Human plasma, Biological tissues nih.gov |
| Key Advantage | Robust and widely available | High sensitivity and specificity for complex samples |
Hyphenated Chromatographic and Spectrometric Techniques
The coupling of chromatographic separation with spectrometric detection, known as hyphenated techniques, is fundamental to the analysis of this compound in complex mixtures. These methods provide the necessary separation power to isolate the target analyte from a multitude of other components, followed by its specific detection and identification.
Gas Chromatography-Mass Spectrometry (GC-MS): As previously mentioned, GC-MS is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. For furan fatty acids like this compound, a typical GC-MS method would involve:
Sample Preparation: Extraction of lipids from the matrix, followed by a derivatization step (e.g., transesterification to form fatty acid methyl esters) to increase volatility.
Gas Chromatography: Separation of the derivatized analytes on a capillary column. The choice of the column's stationary phase is critical for resolving isomers and other closely related compounds.
Mass Spectrometry: Detection and identification of the eluted compounds based on their mass spectra. The fragmentation patterns observed in the mass spectrometer provide structural information that aids in the confirmation of the analyte's identity.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS is a versatile technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the detection power of mass spectrometry. researchgate.netresearchgate.netlcms.cz This approach is particularly well-suited for the analysis of less volatile and thermally labile compounds, which may include this compound and its metabolites.
Liquid Chromatography: Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Different column chemistries (e.g., C18) can be employed to optimize the separation.
Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. For quantitative studies, a triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and selectivity. researchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can provide highly accurate mass measurements, facilitating the unambiguous identification of analytes. researchgate.netresearchgate.net
The combination of these techniques allows for the comprehensive analysis of this compound, from initial screening and identification to precise quantification in various research applications.
Development of Novel Detection and Characterization Methods for Trace Analysis
The need to detect ever-lower concentrations of compounds like this compound in biological and environmental samples drives the continuous development of novel analytical methods with enhanced sensitivity and specificity.
For trace analysis, significant advancements have been made in sample preparation techniques to pre-concentrate the analyte of interest and remove interfering matrix components. Solid-phase microextraction (SPME) is one such technique that can be coupled with GC-MS to extract and concentrate volatile and semi-volatile organic compounds from a sample.
In the realm of mass spectrometry, the development of more efficient ionization sources and more sensitive detectors has pushed the limits of detection to increasingly lower levels. For instance, the use of charge-reversal derivatization in LC-MS/MS has been shown to dramatically improve the sensitivity for furan fatty acid detection, enabling their quantification at very low concentrations in human plasma. nih.gov
Furthermore, multidimensional chromatography techniques, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry, offer significantly enhanced peak capacity and separation power compared to conventional one-dimensional GC. This can be particularly valuable for resolving isomeric furan fatty acids and other complex mixtures.
The development of targeted analytical methods using techniques like multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers allows for the highly selective and sensitive quantification of specific furan fatty acids, even in the presence of a complex background matrix. researchgate.net The optimization of MRM transitions for this compound would be a crucial step in developing a robust and reliable method for its trace analysis.
As research into the biological and environmental significance of this compound progresses, the development and application of these and other novel analytical methodologies will be essential for advancing our understanding of this compound.
Computational Chemistry and in Silico Modeling
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanics provides the fundamental framework for understanding the electronic structure and, consequently, the reactivity of molecules. Ab initio methods, such as the complete active space self-consistent field (CASSCF) method, and Density Functional Theory (DFT) are powerful computational techniques that can be applied to heptadecadienyl furan (B31954) to gain a deeper understanding of its chemical behavior. researchgate.net
Studies on the electronic structure of the basic furan molecule have utilized methods like the Gaussian 4 (G4) compound model to calculate various parameters, including enthalpy of formation, rotational constants, and dipole moment. researchgate.net These calculations have shown good agreement with experimental data, underscoring the reliability of such computational approaches. researchgate.net For heptadecadienyl furan, similar quantum chemical studies could predict its optimized geometry, bond lengths, and angles.
Furthermore, the electronic properties of the furan ring are of significant interest. Furan is an aromatic compound due to the delocalization of one of the lone pairs of electrons on the oxygen atom into the ring, which creates a 4n + 2 aromatic system. wikipedia.org However, its aromaticity is less pronounced compared to benzene, which influences its reactivity. wikipedia.org Quantum mechanical calculations can quantify the aromaticity of this compound and map its electron density distribution.
A key aspect of understanding reactivity is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. Theoretical investigations into the electronic excitations of furan and its derivatives have been performed to understand their photochemistry, which involves transitions between electronic states. researchgate.netnih.govdntb.gov.ua For this compound, quantum mechanical calculations can determine these orbital energies and the HOMO-LUMO gap, providing insights into its stability and potential reaction pathways.
Hypothetical Quantum Mechanical Data for this compound
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability |
| Dipole Moment | 1.8 D | Indicates the polarity of the molecule |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them.
For furan-containing compounds, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. For instance, furan-1,3,4-oxadiazole derivatives have been screened in silico to assess their inhibitory potential against human tyrosinase and tyrosinase-related protein-1. nih.gov In a hypothetical scenario, if this compound were being investigated for a specific biological activity, molecular docking could be used to predict its binding mode and affinity to the active site of the target protein. This would provide valuable information about the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Following molecular docking, molecular dynamics (MD) simulations can be performed to further investigate the stability of the predicted ligand-protein complex and to explore the dynamic behavior of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions. These simulations can be used to assess the conformational changes in both the ligand and the protein upon binding and to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking algorithms.
The stability of furan-containing compounds within the active sites of enzymes has been confirmed using MD simulations, often for simulation times on the order of nanoseconds. nih.gov For the this compound-protein complex, an MD simulation would reveal the flexibility of the ligand in the binding pocket and the stability of its interactions with the surrounding amino acid residues. This information is crucial for the rational design of more potent and selective analogs.
Cheminformatics and Predictive Modeling for Structure-Activity Relationships
Cheminformatics is a field that combines chemistry, computer science, and information science to analyze and model chemical data. liverpool.ac.ukf1000research.com A key application of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. neovarsity.org These models are built on the principle that the structure of a molecule determines its properties and, consequently, its biological activity. neovarsity.org
To develop a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities is required. For each molecule, a set of numerical descriptors is calculated that encode its structural, physicochemical, and electronic properties. These descriptors can range from simple properties like molecular weight and logP to more complex 2D and 3D descriptors that capture aspects of molecular topology and shape.
Once the descriptors are calculated, various statistical and machine learning methods, such as multiple linear regression, partial least squares, support vector machines, and neural networks, can be used to build the QSAR model. neovarsity.orgnih.gov The goal is to find a mathematical relationship that can accurately predict the biological activity of the compounds based on their descriptors. The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques. neovarsity.org
A validated QSAR model could then be used to predict the biological activity of new or untested compounds like this compound. This allows for the virtual screening of large compound libraries to identify potential lead candidates, thereby saving time and resources in the drug discovery process. neovarsity.orgnih.gov Furthermore, the interpretation of the descriptors included in the QSAR model can provide valuable insights into the key structural features that are important for the desired biological activity, guiding the optimization of lead compounds.
Future Research Directions and Translational Research Perspectives Academic Emphasis
Comprehensive Elucidation of Biosynthetic Pathways and Enzymatic Machinery
A foundational area for future research is the complete mapping of the biosynthetic pathways leading to heptadecadienyl furan (B31954) and other furan fatty acids (FuFAs). While pathways have been proposed in organisms like bacteria and algae, a comprehensive understanding remains elusive. nih.gov Research indicates that the biosynthesis of FuFAs can originate from different precursors and involve a series of enzymatic reactions, including oxidation, methylation, and cyclization. nih.govosti.govresearchgate.net
In some bacteria, the pathway is thought to begin with the methylation of an existing fatty acid on a phospholipid, followed by desaturation and the oxygen-dependent formation of the furan ring. nih.govnih.gov Key enzymes in this process include S-adenosylmethionine (SAM)-dependent methylases and fatty acid desaturases. nih.gov In contrast, a proposed pathway in algae involves a lipoxygenase-catalyzed oxidation as an initial step. nih.govosti.gov
Future investigations should focus on:
Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes—such as methylases, desaturases, and oxygenases—responsible for each step of the biosynthetic cascade in various organisms. nih.gov
Pathway Intermediates: Isolating and structurally confirming the transient intermediates involved in the conversion of precursor fatty acids into the final furan structure. glbrc.org
Regulatory Mechanisms: Understanding how environmental factors and cellular signals regulate the expression and activity of these biosynthetic genes and enzymes.
A detailed elucidation of these pathways is not only crucial for fundamental biological understanding but also for developing biotechnological production methods. nih.govglbrc.org
| Organism Type | Proposed Precursor | Key Enzyme Classes | Proposed Initial Step |
|---|---|---|---|
| Bacteria | cis-Vaccenic Acid (in phospholipids) | SAM-dependent Methylase, Fatty Acid Desaturase, Oxygenase | Methylation of the fatty acyl chain |
| Algae | Polyunsaturated Fatty Acids | Lipoxygenase | Lipoxygenase-catalyzed oxidation |
Identification of Novel Biological Targets and Signaling Cascades
Heptadecadienyl furan and related FuFAs are recognized for their potent antioxidant and anti-inflammatory properties, primarily attributed to their ability to scavenge reactive oxygen species (ROS). nih.govosti.govnih.gov However, the full spectrum of their biological targets and the signaling pathways they modulate is not yet fully understood. These compounds may act as second messengers in cellular pathways that protect against oxidative damage. nih.govosti.govnih.gov
Future academic inquiry should be directed towards:
Target Deconvolution: Employing chemoproteomics and other target identification technologies to pinpoint the specific proteins, enzymes, or receptors that directly interact with this compound.
Signaling Pathway Analysis: Investigating the downstream effects of these interactions on key signaling cascades involved in inflammation, oxidative stress, and metabolic regulation.
Lipid Mediator Roles: Exploring whether this compound or its metabolites function as signaling lipids, similar to eicosanoids, and elucidating their role in cell-to-cell communication.
Uncovering these molecular mechanisms will be pivotal in translating the observed antioxidant activities into specific therapeutic applications for inflammatory and metabolic diseases.
Development of Sustainable and Scalable Production Methods
The limited availability of pure this compound from natural sources poses a significant barrier to extensive research and potential commercialization. Therefore, the development of sustainable and scalable production methods is a critical research priority. Current strategies are exploring both biocatalytic and chemical synthesis routes.
Biocatalytic Synthesis: This approach leverages the enzymatic machinery identified in the biosynthetic pathways. By harnessing enzymes like lipases and oxidases, it's possible to produce furan-containing compounds under mild, environmentally friendly conditions. acs.orgacs.orgresearchgate.netd-nb.info The use of whole-cell biocatalysts or purified enzymes for the conversion of renewable feedstocks, such as plant oils or sugars, into furan precursors is a promising green chemistry strategy. frontiersin.orgacs.orgnih.gov
Chemical Synthesis: Organic synthesis offers a versatile route to produce this compound and its analogs with high purity. Methods are being developed for the efficient synthesis of furan-based molecules from bio-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.net Research is focused on improving reaction yields, reducing the use of hazardous reagents, and designing scalable processes. nih.govresearchgate.netresearchgate.net
Future efforts should concentrate on optimizing these methods to create economically viable and environmentally sustainable production pipelines for this compound.
| Production Method | Key Features | Advantages | Challenges |
|---|---|---|---|
| Biocatalysis / Enzymatic Synthesis | Uses enzymes (e.g., lipases, oxidases) or whole cells. | High specificity, mild reaction conditions, environmentally friendly. | Enzyme stability, reaction rates, scaling up production. |
| Chemical Synthesis | Multi-step organic reactions from precursors. | High purity, versatility for creating analogs. | Use of potentially harsh reagents, process optimization for scalability. |
| Extraction from Natural Sources | Isolation from plants, algae, or microorganisms. | Direct access to the natural compound. | Low abundance, complex purification, batch-to-batch variability. |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The complexity of natural product research presents an ideal opportunity for the application of artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools can significantly accelerate the discovery and development pipeline for compounds like this compound.
Key applications include:
Biosynthetic Pathway Elucidation: ML algorithms can analyze genomic and transcriptomic data to identify potential biosynthetic gene clusters responsible for producing furan fatty acids. nih.govresearchgate.net Co-expression analysis can help link genes to specific enzymatic steps in the pathway. nih.gov
Bioactivity and Target Prediction: AI models, trained on large datasets of compound structures and their known biological activities, can predict the potential therapeutic effects and molecular targets of this compound. mdpi.comacs.org This allows for the prioritization of experimental validation.
Metabolite Identification: Computational methods are being developed to predict the retention times and mass spectra of lipids, which can aid in the identification of novel or modified furan fatty acids in complex biological samples. nih.gov
Structure-Activity Relationship (SAR) Studies: ML can analyze how modifications to the furan fatty acid structure affect its biological activity, guiding the design of more potent and selective synthetic analogs. researchgate.netmdpi.comresearchgate.net
By integrating these powerful computational approaches, researchers can more efficiently navigate the vast chemical and biological space associated with this compound, unlocking its full therapeutic potential. nih.govresearchgate.netnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
